Partial ATPase Inhibition vs. Full Inhibition: Compound 1 vs. ATX968
Compound 1 functions as a partial inhibitor of DHX9 ATPase activity, reaching a maximal inhibition plateau of 70%, in contrast to the optimized analog ATX968 which achieves full ATPase inhibition . In the DHX9 ATPase assay, Compound 1 displays an EC50 of 2.9 μM, whereas ATX968 achieves an ATPase IC50 of 0.008 μM (8 nM) . This 363-fold difference in potency, combined with the capped maximal efficacy, establishes Compound 1 as uniquely suited for studies requiring partial enzymatic suppression rather than complete ablation of ATP hydrolysis .
| Evidence Dimension | DHX9 ATPase inhibition potency and maximal efficacy |
|---|---|
| Target Compound Data | EC50 = 2.9 μM; maximal inhibition = 70% (partial inhibitor) |
| Comparator Or Baseline | ATX968 (optimized clinical candidate): IC50 = 0.008 μM (8 nM); full inhibition (~100%) |
| Quantified Difference | 363-fold weaker potency; qualitative difference in maximal efficacy (70% vs 100%) |
| Conditions | Human DHX9 ATPase assay; balanced substrate conditions |
Why This Matters
For researchers investigating the functional decoupling of DHX9 ATPase and unwinding activities, Compound 1's partial ATPase inhibition profile is mechanistically essential and cannot be replicated by full inhibitors like ATX968.
- [1] Daniels MH, Castro J, Lee YT, et al. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. J Med Chem. 2025;68(9):9537-9554. doi:10.1021/acs.jmedchem.5c00252 View Source
